Bienvenue dans la boutique en ligne BenchChem!

(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Dopamine β-hydroxylase inhibition Enantiomeric potency comparison Nepicastat

(2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 170151-28-7) is a chiral, enantiopure fluorinated 2-aminotetralin derivative with the molecular formula C10H11F2N and a molecular weight of 183.20 g/mol. The compound bears fluorine atoms at the 5- and 7-positions of the tetrahydronaphthalene ring and a primary amine at the 2-position in the (S)-configuration.

Molecular Formula C10H11F2N
Molecular Weight 183.2 g/mol
CAS No. 170151-28-7
Cat. No. B063493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
CAS170151-28-7
Synonyms5,7-DIFLUORO-B-(S)-AMINOTETRALINE
Molecular FormulaC10H11F2N
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=C(C=C2F)F
InChIInChI=1S/C10H11F2N/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8H,1-2,4,13H2/t8-/m0/s1
InChIKeyAAXQLCRQEWZHDB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 170151-28-7): Chiral Aminotetralin Intermediate for Dopamine β-Hydroxylase Inhibitor Synthesis


(2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 170151-28-7) is a chiral, enantiopure fluorinated 2-aminotetralin derivative with the molecular formula C10H11F2N and a molecular weight of 183.20 g/mol . The compound bears fluorine atoms at the 5- and 7-positions of the tetrahydronaphthalene ring and a primary amine at the 2-position in the (S)-configuration. It serves as the indispensable chiral building block in the synthesis of nepicastat (SYN117, RS-25560-197), a potent and selective dopamine β-hydroxylase (DBH) inhibitor that reached Phase II clinical trials for congestive heart failure and cocaine dependence [1]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to >98%, with the free base and various salt forms (hydrochloride, hydrobromide, hydriodide) offered for research and development applications .

Why Generic Substitution of (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 170151-28-7) Fails: Enantiomer- and Regioisomer-Dependent Pharmacological Outcomes


The 2-aminotetralin scaffold is pharmacologically promiscuous: simple substitutions on the aromatic ring and at the chiral center produce compounds targeting dopamine receptors, serotonin transporters, adrenergic receptors, or DBH [1]. For DBH inhibition specifically, both the (S)-configuration at C-2 and the 5,7-difluoro substitution pattern are non-negotiable. Replacement with the (R)-enantiomer yields RS-25560-198, which is 2–3 fold less potent against both bovine and human DBH [2]. Removal or relocation of either fluorine atom abolishes the DBH inhibitory pharmacophore. Consequently, procuring the racemic mixture, the opposite enantiomer, or any regioisomeric fluorinated analog will not produce the intended DBH inhibitory activity and will waste synthetic effort downstream. The quantitative evidence below demonstrates exactly where these alternatives fail.

Quantitative Differentiation Evidence for (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 170151-28-7) Relative to Closest Analogs and Alternatives


S-Enantiomer vs. R-Enantiomer: 2–3 Fold Superior DBH Inhibitory Potency of the Nepicastat Derived from (2S)-Amine

Nepicastat, synthesized from (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, inhibits bovine DBH with an IC50 of 8.5 ± 0.8 nM and human DBH with an IC50 of 9.0 ± 0.8 nM. The corresponding R-enantiomer (RS-25560-198), derived from the (2R)-amine, is approximately 2–3 fold less potent, with IC50 values of 25.1 nM (bovine) and 18.3 nM (human) [1]. This potency gap is observed consistently across both species' enzymes.

Dopamine β-hydroxylase inhibition Enantiomeric potency comparison Nepicastat

In Vivo Pharmacodynamic Superiority: S- vs. R-Nepicastat in Spontaneously Hypertensive Rats

In spontaneously hypertensive rats (SHRs), oral administration of nepicastat at 30 mg/kg produced significantly greater reductions in tissue noradrenaline and increases in dopamine content in the mesenteric artery and left ventricle compared to the R-enantiomer (RS-25560-198) at the same dose [1]. This demonstrates that the enantiomeric configuration of the intermediate translates into differential in vivo pharmacodynamic effects, not merely in vitro potency differences.

In vivo catecholamine modulation Spontaneously hypertensive rats Enantiomeric comparison

Target Selectivity Profile of S-Nepicastat: Clean Pharmacology Relative to Off-Target Enzymes and Receptors

Nepicastat, derived from (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, exhibits negligible affinity (IC50 or Ki > 10 μM) for a panel of twelve other enzymes and thirteen neurotransmitter receptors, yielding a selectivity window of >1,000-fold relative to its DBH IC50 of 8.5–9.0 nM [1]. In contrast, the unsubstituted 2-aminotetralin scaffold is known to interact with serotonin and norepinephrine transporters and multiple dopamine receptor subtypes [2]. This demonstrates that the 5,7-difluoro substitution pattern, combined with the imidazole-2-thione moiety installed via the (2S)-amine, confers the highly selective DBH inhibitory profile absent in simpler 2-aminotetralin analogs.

Selectivity profiling Dopamine β-hydroxylase Off-target screening

Documented Synthetic Route and Process Maturity: Advantages Over Alternative Chiral Intermediate Preparation Methods

Multiple patent-disclosed routes exist for preparing the (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine intermediate. The original Syntex route (US 5,438,150; WO 95/29165) uses L-aspartic acid as the chiral pool starting material, proceeding through N-trifluoroacetyl-L-aspartic anhydride, Friedel-Crafts acylation of 1,3-difluorobenzene, catalytic hydrogenation, cyclization, hydrogenolysis, and LiOH hydrolysis to yield the (S)-amine intermediate (VIII) [1]. Alternative routes using (−)-(1R,2S)-N-methylephedrine as a chiral auxiliary require a controlled substance precursor and involve methanesulfonyl chloride and sodium azide (both toxic/explosive reagents) [2]. A more recent patent (CN 111018663) describes an enzymatic resolution approach but still requires sodium azide for the final amination step. The established L-aspartic acid route, while requiring Pearlman's catalyst, avoids controlled substances and azide chemistry, making the (2S)-amine accessible through a well-characterized, scalable process with defined intermediate specifications.

Chiral amine synthesis Process chemistry Nepicastat intermediate

Commercial Availability and Purity Specifications: (2S)-Amine vs. Racemate and (R)-Enantiomer

The (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine free base (CAS 170151-28-7) is commercially available from multiple suppliers at >98% purity in quantities up to 5 kg . The corresponding (R)-enantiomer hydrochloride (CAS 173996-47-9) is also commercially available, and the racemic 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 170151-26-5) is offered at 97% purity . The availability of all three forms creates a critical procurement decision point: only the (2S)-enantiomer free base in >98% purity (CAS 170151-28-7) matches the intermediate specification used in the published nepicastat synthesis. Use of the racemate would introduce 50% of the inactive/wrong enantiomer, while the (R)-enantiomer would produce the 2–3 fold less potent RS-25560-198.

Chiral purity Commercial sourcing Procurement specifications

Pharmacokinetic-Pharmacodynamic Translation: Dose-Dependent In Vivo Efficacy Across Species

In beagle dogs, oral administration of nepicastat (0.05–5 mg/kg, b.i.d., 5 days) produced dose-dependent decreases in tissue noradrenaline content reaching 88–96% reduction at the highest dose in artery, left ventricle, and cerebral cortex [1]. In spontaneously hypertensive rats, the highest dose (100 mg/kg) reduced tissue noradrenaline by 35–47% [1]. Chronic 15-day dosing in dogs (2 mg/kg, b.i.d.) produced a 52% reduction in plasma noradrenaline and a 646% increase in plasma dopamine [1]. This cross-species PK-PD translation, from the compound synthesized using the (2S)-amine intermediate, establishes a robust efficacy benchmark. No comparator DBH inhibitor (e.g., disulfiram, etamicastat) achieves this magnitude of tissue catecholamine modulation at comparable doses [2].

In vivo efficacy Dose-response Norepinephrine reduction

Recommended Procurement and Application Scenarios for (2S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 170151-28-7)


Synthesis of Nepicastat (SYN117) and Derivatives for Cardiovascular and Neurological DBH Inhibition Research

The primary application is as the chiral building block for nepicastat and its structural analogs. The (2S)-amine is reacted with 1,3-dihydroxyacetone and potassium thiocyanate to construct the 1,3-dihydroimidazole-2-thione ring, yielding the DBH inhibitor scaffold [1]. The resulting nepicastat exhibits IC50 values of 8.5–9.0 nM against DBH with >1,000-fold selectivity over 25 off-targets [2], making it suitable for investigating the role of DBH in congestive heart failure, hypertension, cocaine dependence, and post-traumatic stress disorder—indications for which nepicastat has entered clinical trials [3].

Enantiopure Chiral Intermediate for Structure-Activity Relationship (SAR) Studies of 2-Aminotetralin-Based DBH Inhibitors

The (2S)-amine serves as a defined stereochemical starting point for SAR exploration. Any modification to the DBH pharmacophore—altering the heterocycle, modifying the aminomethyl linker, or varying the salt form—requires the (2S)-enantiomer to maintain stereochemical consistency [1]. The (2R)-enantiomer yields compounds that are 2–3 fold less potent, providing an internal negative control for confirming stereospecific target engagement [2]. Procurement of both enantiomers enables matched-pair SAR studies that are impossible with the racemate alone.

In Vivo Pharmacodynamic Studies Requiring Selective DBH Inhibition Without Off-Target Polypharmacology

For in vivo experiments where selective DBH inhibition is required, the (2S)-amine-derived nepicastat provides a clean pharmacological tool. At 30 mg/kg p.o. in SHRs, nepicastat significantly reduces tissue noradrenaline and increases dopamine in mesenteric artery and left ventricle, effects that are significantly greater than those of the R-enantiomer at the same dose [1]. In beagle dogs, chronic dosing produces 52% reduction in plasma noradrenaline and 646% increase in plasma dopamine [1]. These well-characterized in vivo endpoints enable reproducible experimental design and dose selection.

Process Chemistry Development and Alternative Route Validation for Chiral Aminotetralin Synthesis

The (2S)-amine is the target compound for process chemistry optimization. The original L-aspartic acid route (US 5,438,150) has been compared against alternative routes using chiral auxiliaries or enzymatic resolution, with the newer routes evaluated based on yield, enantiomeric excess, safety profile, and scalability [1]. For CROs and CDMOs developing improved synthetic routes to this intermediate, the authentic (2S)-amine (CAS 170151-28-7, >98% purity) serves as the reference standard for chiral HPLC method development and enantiomeric excess determination [2].

Quote Request

Request a Quote for (2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.